(2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
CAS No.:
Cat. No.: VC16347042
Molecular Formula: C17H13ClFN3O
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13ClFN3O |
|---|---|
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | (2-chloropyridin-3-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
| Standard InChI | InChI=1S/C17H13ClFN3O/c18-16-11(2-1-6-20-16)17(23)22-7-5-15-13(9-22)12-8-10(19)3-4-14(12)21-15/h1-4,6,8,21H,5,7,9H2 |
| Standard InChI Key | UXVMCXNATQNBRD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=C(N=CC=C4)Cl |
Introduction
(2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound characterized by its unique structural features, which include a chlorinated pyridine ring and a fluorinated tetrahydropyridoindole moiety. This compound is identified by its CAS number 1010895-57-4 and has a molecular formula of C₁₄H₁₃ClF₁N₂O, indicating the presence of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. Its molecular weight is approximately 329.756 g/mol.
Synthesis and Chemical Reactivity
The synthesis of (2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves several steps that utilize various starting materials. Common methods for synthesizing such compounds include multi-step reactions that require optimization based on available reagents and desired yields. The reactivity of this compound can be analyzed based on its functional groups, which are significant in the development of derivatives with enhanced biological activity or altered pharmacological properties.
Biological Activity and Potential Applications
Compounds with similar structures often demonstrate significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The unique combination of a chloropyridine moiety and a tetrahydropyridoindole framework differentiates this compound from others, suggesting tailored interactions with biological targets that may not be present in structurally similar compounds.
Comparison with Structurally Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 8-Fluoroquinoline | Fluorinated quinoline | Antimicrobial |
| 2-Chloroquinoline | Chlorinated quinoline | Antimalarial |
| Tetrahydrocarbazole | Tetrahydro structure | Antidepressant |
| (2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone | Chlorinated pyridine and fluorinated tetrahydropyridoindole | Potential for diverse biological activities |
Research Findings and Future Directions
Quantitative data regarding IC50 values or binding affinities would typically be obtained through experimental studies in medicinal chemistry research. Preliminary studies suggest that this compound could exhibit significant biological activities, but further pharmacological studies are required to establish its specific biological effects. Interaction studies are crucial for understanding how this compound behaves in biological systems, providing insights into its pharmacokinetics and pharmacodynamics.
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